molecular formula C8H5F2NOS2 B8498586 5,6-Difluoro-2-(methylsulfinyl)benzo[d]thiazole

5,6-Difluoro-2-(methylsulfinyl)benzo[d]thiazole

Cat. No. B8498586
M. Wt: 233.3 g/mol
InChI Key: RBASTYGVMLUTTE-UHFFFAOYSA-N
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Patent
US07897627B2

Procedure details

To a solution of 240 mg (1.1 mmol) 5,6-difluoro-2-methylsulfanyl-benzothiazole in 8 mL methanol under nitrogen at 0-5° C., was added drop wise a solution of 1.019 g (1.658 mmol) oxone in 4 mL water. The reaction mixture was stirred at 0° C. for 1 h. The suspension was diluted with water (10 mL). The solid was filtered, washed with water and dissolved in dichloromethane. The solution was dried over Na2SO4, filtered, concentrated in vacuo and purified with flash column chromatography on silica eluting with a gradient formed from n-heptane and ethyl acetate to provide 130 mg (50.6%) of the title compound as white solid. MS(m/e): 234.1 (M+H+).
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
1.019 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
50.6%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([F:13])=[CH:4][C:5]2[S:9][C:8]([S:10][CH3:11])=[N:7][C:6]=2[CH:12]=1.[OH:14]OS([O-])=O.[K+]>CO.O>[F:1][C:2]1[C:3]([F:13])=[CH:4][C:5]2[S:9][C:8]([S:10]([CH3:11])=[O:14])=[N:7][C:6]=2[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
240 mg
Type
reactant
Smiles
FC=1C(=CC2=C(N=C(S2)SC)C1)F
Name
Quantity
1.019 g
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified with flash column chromatography on silica eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from n-heptane and ethyl acetate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C(=CC2=C(N=C(S2)S(=O)C)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 50.6%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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